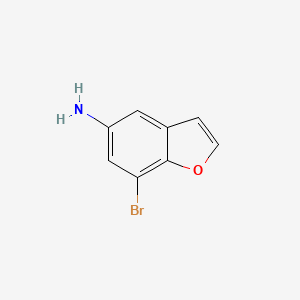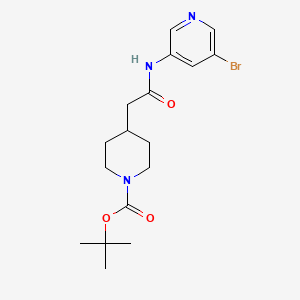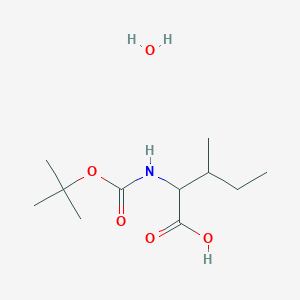![molecular formula C11H10O3S B13925134 Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties. This particular compound has a molecular formula of C11H10O3S and a molecular weight of 222.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions usually include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 6-oxo-benzo[b]thiophene-5-carboxylate.
Reduction: Formation of ethyl 6-hydroxybenzo[b]thiophene-5-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: Similar structure but with the hydroxyl group at the 7-position.
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate: Contains a methyl group and a tetrahydrobenzo ring.
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: Contains a bromophenyl group.
Uniqueness
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position and carboxylate ester at the 5-position make it a valuable intermediate for further functionalization and application in various fields .
Eigenschaften
Molekularformel |
C11H10O3S |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
ethyl 6-hydroxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)6-9(8)12/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
KAWDOGFORWXWKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
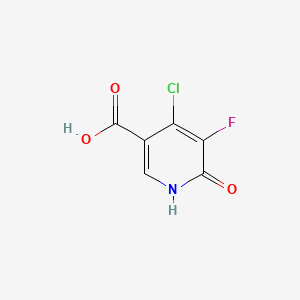
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
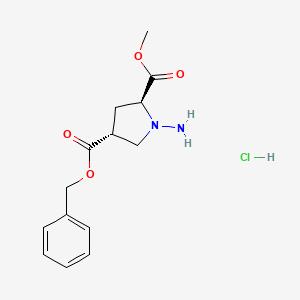
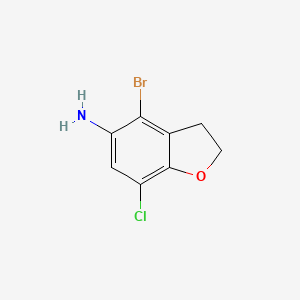
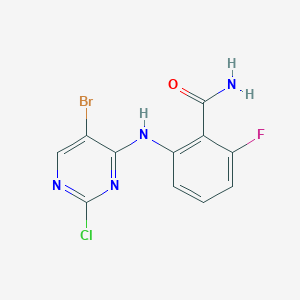
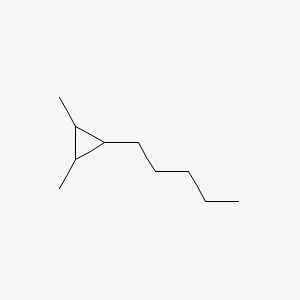
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
